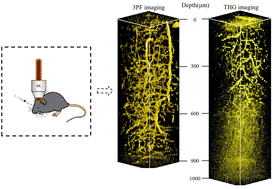Comparison of the penetration depth in mouse brain in vivo through 3PF imaging using AIE nanoparticle labeling and THG imaging within the 1700 nm window†
Nanoscale Advances Pub Date: 2023-12-06 DOI: 10.1039/D3NA00871A
Abstract
3-Photon microscopy (3PM) excited at the 1700 nm window features a smaller tissue attenuation and hence a larger penetration depth in brain imaging compared with other excitation wavelengths in vivo. While the comparison of the penetration depth quantified by effective attenuation length le with other excitation wavelengths have been extensively investigated, comparison within the 1700 nm window has never been demonstrated. This is mainly due to the lack of a proper excitation laser source and characterization of the in vivo emission properties of fluorescent labels within this window. Herein, we demonstrate detailed measurements and comparison of le through the 3-photon imaging of the mouse brain in vivo, at different excitation wavelengths (1600 nm, 1700 nm, and 1800 nm). 3PF imaging and in vivo spectrum measurements were performed using AIE nanoparticle labeling. Our results show that le derived from both 3PF imaging and THG imaging is the largest at 1700 nm, indicating that it enables the deepest penetration in brain imaging in vivo.


Recommended Literature
- [1] Toxicological analysis
- [2] Contents list
- [3] Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†
- [4] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [5] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [6] Block copolymers as bile salt sequestrants: intriguing structures formed in a mixture of an oppositely charged amphiphilic block copolymer and bile salt†
- [7] Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones †
- [8] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
- [9] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [10] Front cover

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 1718-53-2
-
CAS no.: 1587-07-1









